molecular formula C11H6ClN3 B2499008 2-Chloro-6-phenylpyrimidine-4-carbonitrile CAS No. 16858-59-6

2-Chloro-6-phenylpyrimidine-4-carbonitrile

Cat. No.: B2499008
CAS No.: 16858-59-6
M. Wt: 215.64
InChI Key: HFULKVTYBDMKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-phenylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 2, a phenyl group at position 6, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenylpyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom at position 4 with a carbonitrile group. The reaction can be represented as follows:

2,4-Dichloro-6-phenylpyrimidine+NaCNThis compound+NaCl\text{2,4-Dichloro-6-phenylpyrimidine} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} 2,4-Dichloro-6-phenylpyrimidine+NaCN→this compound+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles such as amines, thiols, and alkoxides. For example, the reaction with an amine can produce a corresponding aminopyrimidine derivative.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

    Oxidation: The phenyl group can undergo oxidation to form phenyl derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

  • Aminopyrimidine derivatives from nucleophilic substitution.
  • Amines from the reduction of the carbonitrile group.
  • Phenyl derivatives with various functional groups from oxidation.

Scientific Research Applications

2-Chloro-6-phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenylpyrimidine
  • 2-Chloro-4-methyl-6-phenylpyrimidine
  • 2-Chloro-6-(4-methoxyphenyl)pyrimidine

Uniqueness

2-Chloro-6-phenylpyrimidine-4-carbonitrile is unique due to the presence of the carbonitrile group at position 4, which imparts distinct chemical reactivity and biological activity. The combination of the chlorine atom, phenyl group, and carbonitrile group in the pyrimidine ring makes it a versatile compound with diverse applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-6-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-14-9(7-13)6-10(15-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFULKVTYBDMKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.